Caspase-1 Inhibition Potency: CZL80 vs. CZL55 (Head-to-Head)
In a direct head-to-head enzymatic assay, CZL80 exhibited a caspase-1 IC₅₀ of 0.01 µM, which is 2.4-fold more potent than the closely related analog CZL55 (IC₅₀ = 0.024 µM) [1]. Both compounds were evaluated under identical assay conditions using recombinant human caspase-1.
| Evidence Dimension | Caspase-1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.01 µM |
| Comparator Or Baseline | CZL55: 0.024 µM |
| Quantified Difference | 2.4-fold lower IC₅₀ |
| Conditions | Recombinant human caspase-1; in vitro fluorometric assay |
Why This Matters
For researchers requiring maximum target engagement at lower compound concentrations, CZL80 provides a 2.4-fold potency advantage over its closest structural analog, reducing the risk of off-target effects at equivalent dosing.
- [1] Tang Y, et al. Structure-based discovery of CZL80, a caspase-1 inhibitor with therapeutic potential for febrile seizures and later enhanced epileptogenic susceptibility. Br J Pharmacol. 2020;177(15):3519-3534. Figure 2c. View Source
